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Compound of Interest

Compound Name: BP Fluor 594 NHS ester

Cat. No.: B3179287

Audience: Researchers, scientists, and drug development professionals.

Introduction: BP Fluor 594 is a bright, water-soluble, and photostable red fluorescent dye highly
suitable for advanced imaging applications.[1][2] Its N-hydroxysuccinimidyl (NHS) ester
derivative is a popular and effective tool for covalently labeling primary amines on proteins,
antibodies, and other biomolecules.[1][3] The resulting conjugates exhibit strong fluorescence
and high photostability, making them ideal for high-resolution microscopy techniques such as
Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy
(STORM), and Photoactivated Localization Microscopy (PALM).[2][4] BP Fluor 594 is spectrally
similar to dyes like Alexa Fluor™ 594 and Texas Red, with an excitation maximum around 590
nm and an emission maximum around 617 nm.[1][2] It is compatible with common laser lines,
including 561 nm and 594 nm, and maintains its fluorescence in a wide pH range (pH 4-10).[1]
These properties make BP Fluor 594 NHS Ester an excellent choice for achieving nanoscale
resolution in complex biological samples.

Chemical Conjugation Workflow

The fundamental mechanism of labeling with BP Fluor 594 NHS Ester involves the reaction of
the succinimidyl ester with a primary amine on the target biomolecule, such as the side chain of
a lysine residue. This reaction, typically conducted at a pH between 7 and 9, results in the
formation of a highly stable, covalent amide bond and the release of N-hydroxysuccinimide.[1]

[4]
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Caption: Covalent labeling via NHS ester chemistry.

Data Presentation: Photophysical and Chemical
Properties

The quantitative properties of BP Fluor 594 NHS Ester are summarized below, providing key
data for experimental design.
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Property Value Reference(s)
Excitation Maximum (Aex) ~590 nm [1]
Emission Maximum (Aem) ~617 nm [1]

Molar Extinction Coeff.

92,000 cm—tM—1

[1]

Recommended Laser Lines

561 nm, 594 nm

[1]

Molecular Weight

~819.9 g/mol

[1]

Reactive Group

N-hydroxysuccinimidyl (NHS)
Ester

[1]

Reactivity Target

Primary amines (-NH2)

[1]14]

Optimal Reaction pH

7.0-9.0

[1]

Solubility

Water, DMSO, DMF

[1]

Storage Conditions

-20°C, protect from light

[1]14]

Key Features

Bright, water-soluble, highly

photostable, pH insensitive (4-

10)

[1](2]

Experimental Protocols
Protocol 1: Labeling Antibodies with BP Fluor 594 NHS

Ester

This protocol provides a general method for conjugating BP Fluor 594 NHS Ester to

antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for each

specific antibody.

Materials:

e Antibody (1-5 mg/mL in amine-free buffer like PBS)

e BP Fluor 594 NHS Ester
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Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Purification Column (e.g., gel filtration, spin desalting column)

Quenching Buffer (optional): 1 M Tris-HCI, pH 8.0
Procedure:
e Antibody Preparation:

o Ensure the antibody is in an amine-free buffer (e.g., PBS).[5] If buffers like Tris or glycine
are present, dialyze the antibody against PBS.

o Adjust the antibody concentration to at least 1 mg/mL.[6]
o Add 1/10th volume of Reaction Buffer to the antibody solution to raise the pH to ~8.3.
e Dye Preparation:

o Immediately before use, dissolve the BP Fluor 594 NHS Ester in anhydrous DMSO to a
concentration of 10 mg/mL.[7] Vortex briefly to ensure complete dissolution.

e Conjugation Reaction:

o Calculate the volume of dye solution needed for the desired molar excess (a starting point
of 10-20 fold molar excess of dye to antibody is common for IgG).

o Add the calculated volume of dye solution to the antibody solution while gently vortexing.
o Incubate the reaction for 1 hour at room temperature, protected from light.[6]
 Purification of the Conjugate:

o Remove unreacted, hydrolyzed dye by passing the reaction mixture over a gel filtration or
spin desalting column equilibrated with PBS.[8]
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o Collect the colored fractions corresponding to the labeled antibody. The conjugate is now

ready for use.

o Storage:

o Store the labeled antibody at 4°C, protected from light. For long-term storage, add a
cryoprotectant like glycerol to 50% (v/v) and store in single-use aliquots at -20°C.[5]

Immunofluorescence Workflow for Super-Resolution

A successful super-resolution experiment relies on a meticulous sample preparation workflow
to ensure specific labeling, high signal-to-noise, and preservation of ultrastructure.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.thermofisher.com/uk/en/home/references/protocols/cell-and-tissue-analysis/labeling-chemistry-protocols/fluorescent-amine-reactive-alexa-fluor-dye-labeling-of-igm-antibodies.html.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3179287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

1. Cell Seeding & Culture
(on high-precision coverslips)

'

2. Fixation
(e.g., 4% PFA)

'

3. Permeabilization
(e.g., 0.1% Triton X-100)

'

4. Blocking
(e.g., BSA or serum)

'

5. Primary Antibody Incubation

'

6. Secondary Antibody Incubation
(labeled with BP Fluor 594)

'

7. Washing Steps
(e.g., PBS)

'

8. Mounting
(in specialized imaging medium)

'
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(STED / STORM)
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Caption: General workflow for immunofluorescence.
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Protocol 2: Immunofluorescence for High-Resolution
Microscopy (STED/STORM)

This protocol outlines the key steps for staining fixed cells for subsequent imaging with STED
or STORM microscopy.

Materials:

Cells cultured on high-precision coverslips (#1.5H)

o Phosphate-Buffered Saline (PBS)

o Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

e Permeabilization Buffer: 0.1% Triton X-100 in PBS

» Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
e Primary Antibody (specific to the target of interest)

e BP Fluor 594-conjugated Secondary Antibody

¢ Mounting Medium (STED: e.g., Mowiol with low refractive index mismatch; STORM: e.g.,
imaging buffer with GLOX and a reducing agent).[7][9]

Procedure:
 Fixation:
o Wash cells gently 3 times with PBS.
o Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
o Wash 3 times with PBS for 5 minutes each to remove residual fixative.[9]

e Permeabilization:
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o Incubate cells with Permeabilization Buffer for 10 minutes. This step is crucial for
intracellular targets.[9]

o Wash 3 times with PBS.
e Blocking:

o Incubate cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific
antibody binding.[10]

e Antibody Incubation:

o

Dilute the primary antibody in Blocking Buffer to its optimal concentration.

o Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or
overnight at 4°C.

o Wash 3 times with PBS for 5 minutes each.

o Dilute the BP Fluor 594-conjugated secondary antibody in Blocking Buffer. Use highly
cross-adsorbed antibodies to ensure specificity.[11]

o Incubate for 1 hour at room temperature, protected from light.[10]
o Wash 3 times with PBS for 5 minutes each, keeping the sample protected from light.
e Mounting and Imaging:

o For STED: Mount the coverslip on a slide using a STED-compatible mounting medium.
The refractive index should match the immersion oil as closely as possible.[9]

o For STORM: Mount in a freshly prepared STORM imaging buffer, which typically contains
an oxygen-scavenging system (e.g., glucose oxidase and catalase - GLOX) and a
reducing agent (e.g., 2-mercaptoethanol or MEA) to promote fluorophore photoswitching.

[7]

o Seal the coverslip and proceed with imaging.
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Principle of STED Microscopy

STED microscopy achieves super-resolution by overcoming the diffraction limit of light. It uses
two lasers: an excitation laser to excite fluorophores in a diffraction-limited spot, and a donut-
shaped depletion (STED) laser that de-excites fluorophores at the periphery of the spot through
stimulated emission. This process confines fluorescence emission to a nanoscale central
region, which is then scanned across the sample to build a super-resolved image.[12][13]
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Caption: Principle of Stimulated Emission Depletion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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